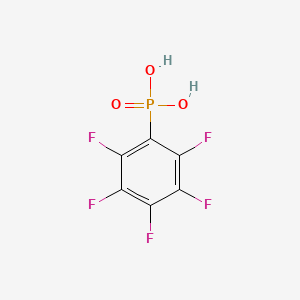
Pentafluorophenylphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentafluorophenylphosphonic acid is an organophosphorus compound characterized by the presence of a pentafluorophenyl group attached to a phosphonic acid moiety. This compound is notable for its high acidity and unique electronic properties, which make it a valuable reagent in various chemical reactions and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentafluorophenylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of pentafluorophenylmagnesium bromide with phosphorus trichloride, followed by hydrolysis. The reaction typically proceeds as follows:
Formation of Pentafluorophenylmagnesium Bromide: Pentafluorobromobenzene is reacted with magnesium in anhydrous ether to form pentafluorophenylmagnesium bromide.
Reaction with Phosphorus Trichloride: The pentafluorophenylmagnesium bromide is then reacted with phosphorus trichloride to form pentafluorophenylphosphonic dichloride.
Hydrolysis: The pentafluorophenylphosphonic dichloride is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures high purity and consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Pentafluorophenylphosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Condensation Reactions: It can react with alcohols and amines to form esters and amides, respectively.
Oxidation and Reduction Reactions: The phosphonic acid moiety can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Condensation Reactions: Reagents include alcohols or amines, often in the presence of a dehydrating agent like dicyclohexylcarbodiimide.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Derivatives with various functional groups replacing the pentafluorophenyl group.
Condensation Reactions: Esters and amides of this compound.
Oxidation and Reduction Reactions: Phosphonic acid derivatives and phosphine derivatives.
Aplicaciones Científicas De Investigación
Pentafluorophenylphosphonic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of pentafluorophenylphosphonic acid involves its ability to donate protons and participate in hydrogen bonding. The pentafluorophenyl group enhances the acidity of the phosphonic acid moiety, making it a strong acid. This property allows it to act as a catalyst in various chemical reactions by stabilizing transition states and intermediates .
Comparación Con Compuestos Similares
Similar Compounds
Phenylphosphonic Acid: Lacks the fluorine atoms, resulting in lower acidity and different reactivity.
Trifluoromethylphosphonic Acid: Contains a trifluoromethyl group instead of a pentafluorophenyl group, leading to different electronic properties and reactivity.
Uniqueness
Pentafluorophenylphosphonic acid is unique due to its high acidity and the electron-withdrawing effects of the pentafluorophenyl group. These properties make it a versatile reagent in various chemical reactions and applications .
Propiedades
Número CAS |
56875-35-5 |
|---|---|
Fórmula molecular |
C6H2F5O3P |
Peso molecular |
248.04 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentafluorophenyl)phosphonic acid |
InChI |
InChI=1S/C6H2F5O3P/c7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9/h(H2,12,13,14) |
Clave InChI |
WCRZYCXJFFOULB-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)P(=O)(O)O)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14620960.png)
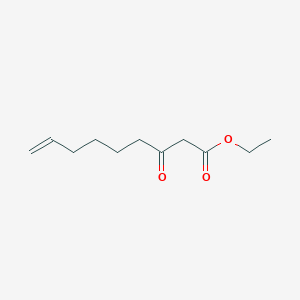


![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one](/img/structure/B14620986.png)


![[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] benzoate](/img/structure/B14621010.png)
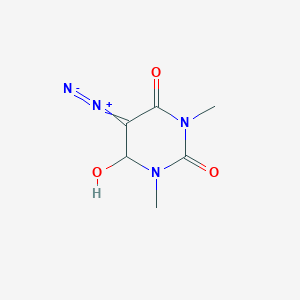
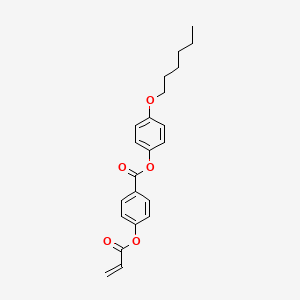
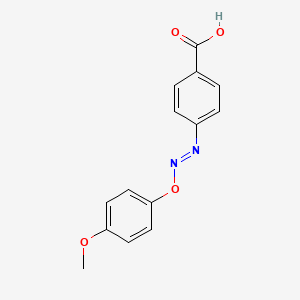

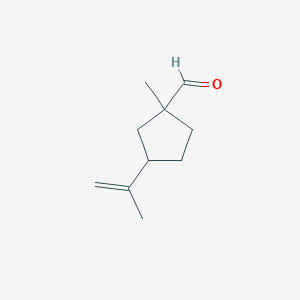
![4-{(E)-[(4-Bromophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14621030.png)
